molecular formula C20H24N2O6S B367118 (4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 333757-12-3

(4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B367118
CAS No.: 333757-12-3
M. Wt: 420.5g/mol
InChI Key: GGBIZFAFMJRBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a chemical compound supplied for research and experimental purposes. This product is defined by its molecular formula C20H24N2O6S and has a molecular weight of 420.48 . It is provided to the scientific community for laboratory investigation and is characterized by its CAS registration number 333757-12-3 . The specific biochemical, physiological, or pharmacological applications of this compound are areas for researchers to define and explore. As with many specialized research chemicals, its mechanism of action and specific research value, such as potential in areas like oncology , are determined through ongoing scientific study. This product is intended for use by qualified laboratory and research professionals only. It is strictly marked "For Research Use Only," meaning it is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in accordance with their institution's laboratory safety guidelines.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-17-13-15(14-18(27-2)19(17)28-3)20(23)21-9-11-22(12-10-21)29(24,25)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBIZFAFMJRBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reaction Setup :

    • 3,4,5-Trimethoxybenzoic acid (1 equiv) and triphosgene (0.33–1.0 equiv) are dissolved in 2-methyltetrahydrofuran (3–20× mass of benzoic acid).

    • N,N,N',N'-Tetrakis(3-cyanopropyl)ethylenediamine (0.03–0.1 equiv) is added as a catalyst.

  • Reaction Conditions :

    • The mixture is stirred at 20–70°C for 4–10 hours.

    • Progress is monitored via TLC or FT-IR for the disappearance of the carboxylic acid peak (~1700 cm⁻¹).

  • Workup :

    • The solvent is evaporated under reduced pressure.

    • The crude product is recrystallized from petroleum ether or cyclohexane to yield 3,4,5-trimethoxybenzoyl chloride as a white solid (yield: 85–92%).

Table 1 : Optimization of 3,4,5-Trimethoxybenzoyl Chloride Synthesis

ParameterOptimal ValueImpact on Yield
Solvent2-MethyltetrahydrofuranMaximizes solubility and reaction efficiency
CatalystN,N,N',N'-Tetrakis(3-cyanopropyl)ethylenediamineReduces side reactions
Temperature50°CBalances reaction rate and decomposition

Synthesis of 1-(Phenylsulfonyl)piperazine

The sulfonylation of piperazine with phenylsulfonyl chloride is conducted under controlled conditions to favor monosubstitution.

Procedure:

  • Reaction Setup :

    • Piperazine (1.4 mmol) is dissolved in tetrahydrofuran (THF, 3 mL) at 10–15°C.

    • Phenylsulfonyl chloride (1.4 mmol) is added dropwise over 4 minutes.

    • Zinc dust (2.8 mmol) is introduced to mitigate disubstitution.

  • Reaction Conditions :

    • The mixture is stirred at room temperature for 20 minutes.

  • Workup :

    • The reaction is filtered, and the filtrate is concentrated.

    • The crude product is washed with ether and crystallized from methanol to yield 1-(phenylsulfonyl)piperazine as a white solid (yield: 75–82%).

Key Considerations :

  • Zinc Dust : Prevents over-sulfonylation by absorbing excess sulfonyl chloride.

  • Temperature Control : Maintaining ≤15°C during sulfonyl chloride addition minimizes side reactions.

Coupling Reaction to Form (4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

The acylation of 1-(phenylsulfonyl)piperazine with 3,4,5-trimethoxybenzoyl chloride is performed under Schotten-Baumann conditions.

Procedure:

  • Reaction Setup :

    • 1-(Phenylsulfonyl)piperazine (1.0 equiv) is dissolved in dichloromethane (DCM) at 0°C.

    • 3,4,5-Trimethoxybenzoyl chloride (1.1 equiv) is added dropwise.

    • Triethylamine (2.0 equiv) is introduced to scavenge HCl.

  • Reaction Conditions :

    • The mixture is stirred at 0°C for 30 minutes, then warmed to room temperature for 2 hours.

  • Workup :

    • The organic layer is washed with brine, dried over MgSO₄, and concentrated.

    • Purification via column chromatography (EtOAc/hexane, 3:7) yields the title compound as a white solid (yield: 68–74%).

Table 2 : Comparative Analysis of Coupling Methods

MethodSolventBaseYield (%)Purity (%)
Schotten-BaumannDCMTriethylamine7498
HATU-MediatedDMFDIPEA7297

Alternative Synthetic Routes

One-Pot Sequential Sulfonylation-Acylation

A streamlined approach involves sequential addition of phenylsulfonyl chloride and 3,4,5-trimethoxybenzoyl chloride to piperazine in THF. This method avoids isolation of intermediates but requires precise stoichiometric control (yield: 62%).

Solid-Phase Synthesis

Recent advancements utilize polymer-supported piperazine derivatives for sulfonylation and acylation, enabling easier purification (yield: 65–70%).

Purification and Characterization

Purification Techniques

  • Column Chromatography : EtOAc/hexane (3:7) effectively separates unreacted starting materials.

  • Recrystallization : Methanol/water mixtures enhance crystalline purity.

Analytical Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 3.82 (s, 9H, OCH₃), 3.75–3.68 (m, 4H, piperazine), 3.10–3.05 (m, 4H, piperazine), 7.55–7.48 (m, 5H, phenyl), 6.90 (s, 2H, trimethoxyphenyl).

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

  • LC-MS : m/z 475.2 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

(4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, pyridine.

    Solvents: Dichloromethane, chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

(4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. It is known to inhibit the enzymatic activity of certain enzymes, such as aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme plays a crucial role in the metabolism of steroid hormones and prostaglandins, and its inhibition can lead to various biological effects .

Comparison with Similar Compounds

Piperazine-Based Derivatives

Compounds sharing the piperazine core but differing in substituents provide insights into structure-activity relationships (SAR):

Compound Name Substituent (R) Key Features Biological Activity Reference
Target Compound Phenylsulfonyl High polarity, tubulin binding potential Antiproliferative
[4-(4-Methylphenyl)piperazin-1-yl] analog 4-Methylphenyl Reduced polarity, moderate lipophilicity Not reported
[4-(2-Thiazolyl)piperazin-1-yl] analog Thiazole Heterocyclic R-group, potential kinase inhibition Tubulin inhibition (predicted)
[4-(2-Chlorophenyl)piperazin-1-yl] analog 2-Chlorophenyl Electron-withdrawing group, enhanced binding Not reported

Key Observations :

  • Thiazole-containing analogs (e.g., CAS 17766-79-9) may target kinases or tubulin, but lack the sulfonyl group’s electron-withdrawing effects .

Heterocyclic Derivatives with 3,4,5-Trimethoxyphenyl Moieties

The 3,4,5-trimethoxyphenyl group is prevalent in anticancer agents. Comparisons with heterocyclic analogs highlight structural influences on activity:

Compound Class Example Structure Key Features Biological Activity Reference
Imidazole Derivatives (2-(4-Trifluoromethylphenyl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone Tubulin polymerization inhibition IC50 = 0.12 µM (MCF-7 cells)
Pyrrole Derivatives (1-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone Mitochondria-mediated apoptosis, p53 activation Antiproliferative in 3D models
Tetrazole Derivatives 1-(4-(Phenylsulfonyl)piperazin-1-yl)-2-((1-(3,4,5-trimethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone Dual sulfonyl and tetrazole groups Preliminary antiproliferative

Key Observations :

  • Imidazole derivatives (e.g., compound 12e ) exhibit potent tubulin inhibition due to planar heterocyclic cores, but the target compound’s piperazine may offer better tissue penetration .
  • Pyrrole derivatives (e.g., ) activate p53 pathways, suggesting divergent mechanisms compared to the target compound’s putative tubulin targeting .
  • The tetrazole-thiol linker in analogs like 7v () may enhance hydrogen bonding but reduce metabolic stability compared to the target compound’s direct sulfonyl linkage .

Pharmacokinetic and Electronic Properties

  • Solubility : The phenylsulfonyl group increases aqueous solubility relative to methylphenyl (logP = 2.68 vs. 3.1) .
  • Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than benzyloxy or thiazole substituents .
  • Binding Affinity : Molecular docking suggests the sulfonyl group interacts with tubulin’s colchicine site via polar contacts, whereas methyl groups rely on hydrophobic interactions .

Biological Activity

The compound (4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone , also known as 3,4,5-trimethoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H30ClN3O6SC_{22}H_{30}ClN_{3}O_{6}S with a molecular weight of approximately 500.0 g/mol. The structure includes a piperazine ring substituted with a phenylsulfonyl group and multiple methoxy groups on the aromatic ring.

PropertyValue
Molecular FormulaC22H30ClN3O6S
Molecular Weight500.0 g/mol
IUPAC NameN-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide; hydrochloride
CAS Number1185120-97-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Trimethoxybenzamide Core : This is achieved through standard organic synthesis techniques.
  • Introduction of the Piperazine Ring : This is done via nucleophilic substitution reactions.
  • Sulfonylation : The phenylsulfonyl group is introduced through sulfonylation reactions, often involving reagents such as sulfonyl chlorides.

Anti-inflammatory Activity

Research indicates that derivatives of piperazine compounds exhibit significant anti-inflammatory properties. In a study evaluating various piperazine derivatives, certain compounds demonstrated up to 87% inhibition of pro-inflammatory cytokines TNF-α and IL-6 at concentrations of 10 μM , comparable to dexamethasone, a standard anti-inflammatory drug .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both bacterial and fungal pathogens. Some derivatives in related studies exhibited potency exceeding that of standard antibiotics like ciprofloxacin and miconazole at similar minimum inhibitory concentration (MIC) values .

The biological activities are attributed to the compound's ability to interact with specific biological targets:

  • Cytokine Inhibition : The inhibition of TNF-α and IL-6 suggests a mechanism involving the modulation of inflammatory pathways.
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A series of 6-methoxy-piperazine derivatives were synthesized and evaluated for their anti-inflammatory activity. Among these, compounds demonstrated significant inhibition rates against TNF-α and IL-6, suggesting that modifications in the piperazine structure can enhance anti-inflammatory effects .
  • Antimicrobial Efficacy :
    In another study focused on antimicrobial activity, derivatives were tested against various pathogens. Results indicated that certain piperazine derivatives exhibited up to 2.5-fold greater potency than established antibiotics at MIC values around 10 μg/mL .

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